Cas no 55794-89-3 (Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-)

Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- 化学的及び物理的性質
名前と識別子
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- Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-
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- インチ: 1S/C10H17N/c1-3-8-11-10-7-5-4-6-9(10)2/h1,9-11H,4-8H2,2H3
- InChIKey: ASSPYQHKAWSYQU-UHFFFAOYSA-N
- ほほえんだ: C1(NCC#C)CCCCC1C
Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-380029-1.0g |
2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |
55794-89-3 | 1.0g |
$492.0 | 2023-03-02 | ||
Enamine | EN300-380029-2.5g |
2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |
55794-89-3 | 2.5g |
$1020.0 | 2023-03-02 | ||
Enamine | EN300-380029-10.0g |
2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |
55794-89-3 | 10.0g |
$1623.0 | 2023-03-02 | ||
Enamine | EN300-380029-5.0g |
2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |
55794-89-3 | 5.0g |
$1291.0 | 2023-03-02 |
Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-に関する追加情報
Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- and Its Significance in Modern Chemical Research
Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- (CAS No. 55794-89-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by its complex molecular architecture, combines a cyclohexane backbone with functional groups that make it a versatile intermediate in synthetic chemistry. The presence of both an amine group and an alkyne moiety in its structure opens up a wide array of possibilities for further chemical modifications and functionalization, making it a valuable building block in the development of novel molecules.
The< strong>CAS No. 55794-89-3 designation provides a unique identifier for this compound, ensuring clarity and precision in scientific literature and industrial applications. This standardized numbering system is crucial for researchers to accurately reference and retrieve information about the compound, facilitating collaboration and reproducibility across different laboratories and institutions. The< strong>Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- molecule itself belongs to a class of compounds that are increasingly being explored for their pharmacological properties. Its structural features suggest potential roles in the synthesis of bioactive molecules, including those with therapeutic implications.
In recent years, there has been a growing interest in the development of new pharmaceuticals that leverage complex organic structures to achieve high specificity and efficacy. The< strong>Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- compound, with its dual functionality, offers a promising platform for such endeavors. Researchers have been investigating its potential as a precursor in the synthesis of molecules that target various biological pathways. For instance, the alkyne group can be used in cross-coupling reactions to introduce additional functional groups, while the amine group can serve as a nucleophile or a binding site for biological targets.
One of the most exciting applications of< strong>Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- lies in its utility as a building block for drug discovery. The ability to modify its structure allows chemists to tailor properties such as solubility, bioavailability, and metabolic stability. These attributes are critical for the development of drugs that can effectively interact with biological systems while minimizing side effects. Recent studies have demonstrated its use in the synthesis of novel compounds that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's potential as a starting point for developing new therapeutic agents.
The< strong>CAS No. 55794-89-3 identifier is not only important for academic research but also for industrial applications where precision and consistency are paramount. In pharmaceutical manufacturing, accurate identification of raw materials is essential to ensure product quality and safety. The< strong>Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- compound, due to its unique chemical profile, plays a role in ensuring that these standards are met. Its use in multi-step synthesis pathways underscores its importance as a reliable intermediate.
Advances in synthetic methodologies have further enhanced the utility of< strong>Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-. Techniques such as transition metal-catalyzed reactions have made it possible to introduce complex functionalities with high efficiency. These methods have enabled researchers to explore new derivatives of this compound with tailored properties. For example, palladium-catalyzed cross-coupling reactions have been used to incorporate aryl or heteroaryl groups into the molecule, expanding its pharmacological potential.
The intersection of chemistry and biology has led to innovative approaches in drug design. The< strong>Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- compound serves as an excellent example of how structural complexity can be harnessed to develop molecules with specific biological activities. By understanding the relationship between molecular structure and biological function, researchers can design compounds that interact selectively with target proteins or enzymes. This targeted approach has led to the development of more effective drugs with improved therapeutic profiles.
In conclusion, the< strong>Cyclohexanamine, 2-methyl-N-2-propyn-1-yl (CAS No. 55794-89-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with therapeutic applications. The ongoing exploration of its derivatives and synthetic modifications continues to uncover new possibilities in drug discovery. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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